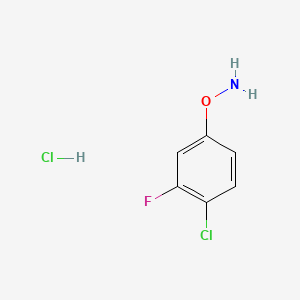![molecular formula C16H15FN4 B15338990 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine CAS No. 887582-67-4](/img/structure/B15338990.png)
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine is a compound belonging to the tetrazine family, which is known for its diverse applications in various fields such as materials science, medicinal chemistry, and bioimaging. This compound features a unique structure with both dimethyl and fluoro substituents, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate starting materials . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and organic solvents like dimethylformamide (DMF) can be common in these synthetic routes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in various chemical applications.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity and applications.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds.
Scientific Research Applications
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of energetic materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine involves its interaction with specific molecular targets and pathways. For instance, in bioimaging applications, the compound’s fluorescence properties are utilized to visualize biological processes. The energy transfer to a dark state (ETDS) mechanism is one way in which the compound’s fluorescence is quenched, allowing for precise imaging .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-phenyl)-6-(4-chloro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- 3-(3,5-Dimethyl-phenyl)-6-(4-bromo-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- 3-(3,5-Dimethyl-phenyl)-6-(4-iodo-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
Uniqueness
The uniqueness of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine lies in its specific substituents, which impart distinct chemical and physical properties. The presence of the fluoro group, in particular, can enhance the compound’s reactivity and stability compared to its chloro, bromo, and iodo counterparts.
Properties
CAS No. |
887582-67-4 |
|---|---|
Molecular Formula |
C16H15FN4 |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H15FN4/c1-10-7-11(2)9-13(8-10)16-20-18-15(19-21-16)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
NSAOZEGPIZIKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NNC(=NN2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15338919.png)



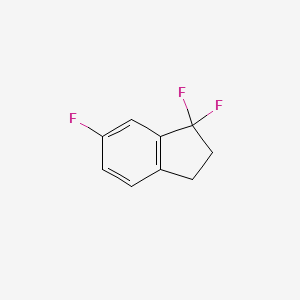
![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)
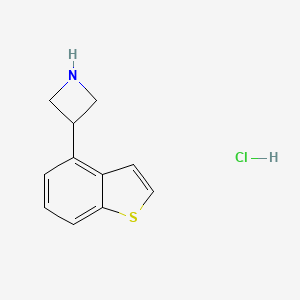

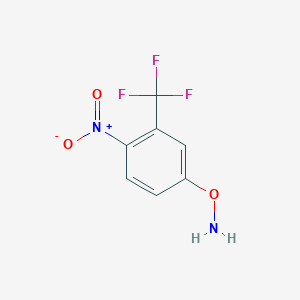
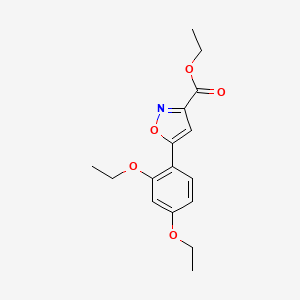

![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)
